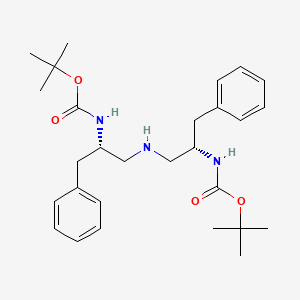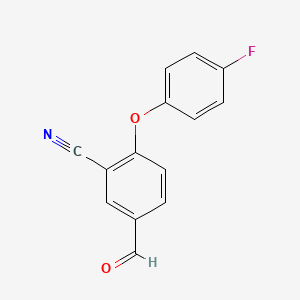
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate: is a compound that features two tert-butoxycarbonyl (Boc) protected amino groups attached to a central amine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of a suitable amine precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions: Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate can undergo various chemical reactions, including:
Deprotection: Removal of the Boc groups under acidic conditions (e.g., using trifluoroacetic acid).
Substitution: Reaction with electrophiles to introduce new functional groups.
Oxidation and Reduction: Depending on the specific functional groups present, the compound can undergo oxidation or reduction reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions introduce new functional groups .
科学的研究の応用
Chemistry: Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate is used as a building block in organic synthesis. Its protected amino groups allow for selective reactions without interference from the amine functionality.
Biology and Medicine: In medicinal chemistry, this compound can be used in the synthesis of peptide-based drugs and other bioactive molecules. The Boc protection strategy is commonly employed to protect amino groups during multi-step synthesis.
Industry: The compound finds applications in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate depends on its specific application. In organic synthesis, the Boc groups protect the amino functionalities, allowing for selective reactions. In biological systems, the compound can act as a precursor to bioactive molecules, with the Boc groups being removed under physiological conditions to release the active amine .
類似化合物との比較
tert-Butyl carbamate: Another Boc-protected amine used in organic synthesis.
N,N,N-Tris(tert-butoxycarbonyl)-l-arginine: A compound with multiple Boc-protected amino groups used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis for protecting amino groups .
Uniqueness: Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate is unique due to its specific structure, which allows for selective reactions and the introduction of functional groups. Its dual Boc protection provides additional stability and selectivity in synthetic applications.
特性
分子式 |
C28H41N3O4 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C28H41N3O4/c1-27(2,3)34-25(32)30-23(17-21-13-9-7-10-14-21)19-29-20-24(18-22-15-11-8-12-16-22)31-26(33)35-28(4,5)6/h7-16,23-24,29H,17-20H2,1-6H3,(H,30,32)(H,31,33)/t23-,24-/m0/s1 |
InChIキー |
BVHBPPAMYYUYEG-ZEQRLZLVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CNC[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNCC(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(1,4-Dioxaspiro[4,5]dec-8-yl)-2,2,N-trimethylpropionamide](/img/structure/B8555879.png)






![6,8-Dimethyl-imidazo[1,5-d]-as-triazin-4(3H)-one](/img/structure/B8555961.png)



